molecular formula C8H14O2 B14246582 (6S)-6-ethyloxepan-2-one CAS No. 211998-41-3

(6S)-6-ethyloxepan-2-one

Cat. No.: B14246582
CAS No.: 211998-41-3
M. Wt: 142.20 g/mol
InChI Key: VJXVQCYHUNLTPG-ZETCQYMHSA-N
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Description

(6S)-6-ethyloxepan-2-one is a chiral lactone compound with a six-membered ring structure. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-ethyloxepan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the ring-closing metathesis (RCM) reaction, which uses a suitable catalyst to form the oxepanone ring. The reaction conditions often include the use of a ruthenium-based catalyst and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(6S)-6-ethyloxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and substituted lactones .

Scientific Research Applications

(6S)-6-ethyloxepan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6S)-6-ethyloxepan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of biologically active intermediates. The pathways involved in these reactions include enzymatic catalysis and molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes .

Properties

CAS No.

211998-41-3

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

(6S)-6-ethyloxepan-2-one

InChI

InChI=1S/C8H14O2/c1-2-7-4-3-5-8(9)10-6-7/h7H,2-6H2,1H3/t7-/m0/s1

InChI Key

VJXVQCYHUNLTPG-ZETCQYMHSA-N

Isomeric SMILES

CC[C@H]1CCCC(=O)OC1

Canonical SMILES

CCC1CCCC(=O)OC1

Origin of Product

United States

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